5-((3-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-18-5-3-4-17(12-18)15-30-23-16-29-19(13-22(23)28)14-26-8-10-27(11-9-26)21-7-2-1-6-20(21)25/h1-7,12-13,16H,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUFTEOAWGYDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic derivative belonging to the class of pyranones, which have shown significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H24ClFN2O3
- Molecular Weight : 432.90 g/mol
- IUPAC Name : this compound
This compound features a pyranone core substituted with a chlorobenzyl ether and a piperazine moiety, contributing to its diverse biological interactions.
Antimicrobial Activity
Research indicates that pyranone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells .
Anticancer Potential
Pyranones are increasingly recognized for their anticancer potential. In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation through cell cycle arrest .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with piperazine rings are known to interact with serotonin receptors, which may contribute to anxiolytic or antidepressant effects. Preliminary studies indicate that this compound could modulate neurotransmitter systems, potentially offering therapeutic benefits in mood disorders .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The ability to influence signaling pathways associated with apoptosis and cell survival is critical for its anticancer properties.
- Interaction with Membrane Receptors : The piperazine moiety likely interacts with neurotransmitter receptors, influencing neurochemical signaling.
Case Studies
Several case studies highlight the efficacy of pyranone derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyranone derivatives against clinical isolates, demonstrating significant inhibition zones for this compound compared to standard antibiotics .
- Anticancer Activity : In a preclinical trial involving breast cancer cell lines (MCF-7), this compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential as an adjunct therapy in cancer treatment .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 5-((3-chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial for mood regulation. A study highlighted the potential of phenylpiperazine derivatives in inhibiting specific efflux pump transporters, suggesting a mechanism for enhancing antidepressant efficacy by improving drug bioavailability in the brain .
Anticancer Properties
Compounds featuring similar structural motifs have been investigated for their anticancer effects. The incorporation of the piperazine moiety enhances interactions with various biological targets, including kinases and G-protein coupled receptors (GPCRs), which are pivotal in cancer signaling pathways. Notably, derivatives have shown promise in inhibiting tumor growth in preclinical models, making them candidates for further development as anticancer agents .
Serotonin Receptor Modulation
The compound's interaction with serotonin receptors suggests its utility in treating mood disorders. By modulating serotonin levels, it may alleviate symptoms of depression and anxiety .
Inhibition of Tumor Growth
Research indicates that structural analogs can inhibit critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds, providing insights into their therapeutic potential:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features compared to the target compound:
Structural and Functional Implications
Positional Isomerism (Chlorobenzyl Substituent)
The target compound’s 3-chlorobenzyloxy group distinguishes it from its positional isomer in , which has a 2-chlorobenzyloxy group. Additionally, the para (4-) position of the fluorine on the piperazine’s phenyl ring in the target compound (vs. 4-fluorophenyl in ) may influence π-π stacking interactions with receptors .
Core Heterocycle Variations
- Pyran-4-one vs. Furan/Pyrazine : The pyran-4-one core in the target compound provides a planar, conjugated system that may enhance hydrogen bonding via the ketone oxygen. In contrast, furan () and pyrazine () cores introduce different electronic environments—furan is less polar, while pyrazine’s nitrogen atoms could participate in additional dipole interactions .
Piperazine Substituents
- 2-Fluorophenyl vs. 4-Fluorobenzyl () : The target’s 2-fluorophenyl group on piperazine creates a meta-substitution pattern, whereas 4-fluorobenzyl () places fluorine para to the benzyl linkage. Fluorine’s electron-withdrawing effects may modulate the basicity of the piperazine nitrogen, affecting protonation and membrane permeability .
- Hydroxyethyl-Piperazine () : The hydroxyethyl group introduces a polar moiety, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound’s lipophilic substituents .
Research Findings and Theoretical Considerations
While explicit pharmacological data for the target compound is absent in the provided evidence, structural comparisons suggest:
Receptor Selectivity : The combination of 3-chlorobenzyl and 2-fluorophenyl groups may favor selectivity for serotonin (5-HT) or dopamine receptors, where piperazine derivatives are common .
Metabolic Stability : The pyran-4-one core is less prone to oxidative metabolism compared to furan, which may be susceptible to CYP450-mediated degradation .
Solubility vs. Permeability : The target compound’s moderate lipophilicity (clogP ~3.5 estimated) balances membrane permeability and solubility, whereas analogs with hydroxyethyl groups () prioritize solubility at the expense of CNS penetration .
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield and minimize side products .
- Purification : Use of preparative HPLC or column chromatography to isolate intermediates, as noted in analogous pyranone syntheses .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing benzyloxy vs. piperazine methyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm, as applied to structurally related pyranones .
- Mass Spectrometry (HRMS) : Accurate mass determination for molecular formula validation (e.g., distinguishing Cl/F isotopic patterns) .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Advanced Research Question
- Core Modifications : Compare pyranone analogs (e.g., replacing 4H-pyran-4-one with thiopyranone) to assess the role of the carbonyl group in target binding .
- Substituent Variations :
- Piperazine Ring : Test 2-fluorophenyl vs. 3-chlorophenyl substitutions to evaluate steric/electronic effects on receptor affinity (e.g., GPCR or kinase targets) .
- Benzyloxy Group : Replace 3-chlorobenzyl with 4-fluorobenzyl to study halogen positioning impacts on lipophilicity .
- Assay Design : Use dose-response curves (IC50/EC50) in cell-based assays (e.g., cancer cell lines) or enzyme inhibition studies (e.g., kinases) .
How should researchers address contradictory data in biological activity reports for this compound?
Advanced Research Question
- Assay Variability : Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media) to control for false positives/negatives .
- Off-Target Effects : Perform counter-screening against related receptors/enzymes (e.g., compare activity vs. GPR119 agonists or PDE inhibitors) .
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out metabolite interference .
What computational methods are suitable for predicting the molecular interactions of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in targets like serotonin receptors (5-HT) or kinases, leveraging crystal structures from the PDB .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess piperazine flexibility and ligand-target residence time .
- QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with activity data .
How can researchers evaluate the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Pyranones are prone to hydrolysis under acidic conditions .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect photo-oxidation of the benzyloxy group .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for aromatic systems) .
What strategies are recommended for resolving synthetic by-products or stereochemical ambiguities?
Advanced Research Question
- By-Product Identification : LC-MS/MS fragmentation to detect alkylation by-products (e.g., N- vs. O-alkylation in piperazine reactions) .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H) or enzymatic resolution if stereocenters are introduced during piperazine coupling .
- X-ray Crystallography : Determine absolute configuration of crystalline intermediates, as done for analogous pyrazole-piperazine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
